5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Vorbereitungsmethoden
The synthesis of 5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-aminomethylphenylamine with methoxy-substituted cyclohexadienone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-((4-aminomethylphenyl)imino)-2-methoxy-2,5-cyclohexadien-1-one can be compared with other similar compounds, such as:
5-Amino-4-hydroxyiminopyrazole: This compound shares similar structural features but differs in its functional groups and reactivity.
5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methylthiopyrazole: This compound has a different substitution pattern and exhibits distinct biological activities.
5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: This compound is known for its potent biological activity and is used in various medicinal applications
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
78279-14-8 |
---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
5-amino-4-[4-(aminomethyl)phenyl]imino-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15N3O2/c1-19-14-7-12(11(16)6-13(14)18)17-10-4-2-9(8-15)3-5-10/h2-7H,8,15-16H2,1H3 |
InChI-Schlüssel |
QQWDDTCQKXYQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC2=CC=C(C=C2)CN)C(=CC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.